Squalestatin 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

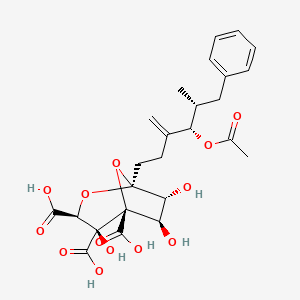

Squalestatin 3 inhibits squalene synthase; from fungus Phoma sp. (Coelomycetes).

Aplicaciones Científicas De Investigación

Squalestatin, particularly Squalestatin 1 (SQ1), is a compound with notable applications as an enzyme inhibitor in cholesterol biosynthesis . It also has shown promise in treating prion-infected neurons and inhibiting carotenoid biosynthesis in certain organisms .

Cholesterol Reduction

Squalestatin 1 is a selective inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway that converts squalene to cholesterol . Studies in marmosets, which have lipoprotein profiles similar to humans, demonstrated that squalestatin 1 could lower cholesterol levels by 75% . The compound works by inhibiting squalene synthase, which regulates cholesterol production without reducing coenzyme Q10 (ubiquinone) production, unlike statin drugs . Research indicates that a dosage of 10-20 mg/day of Squalestatin 1 can lower serum cholesterol levels by 50% .

Prion Disease Treatment

Squalestatin has shown potential in curing prion-infected neurons and protecting against prion diseases . Prion diseases involve the conversion of normal prion protein (PrP(C)) into disease-related isoforms (PrP(Sc)), leading to neurodegeneration . Squalestatin reduces cholesterol content in cells, preventing PrP(Sc) accumulation in prion-infected cell lines . It also protects against microglia-mediated killing and redistributes PrP(C) away from lipid rafts . Studies have found that squalestatin's protective effects are dose-dependent and can be partially reversed by cholesterol . Furthermore, squalestatin treatment makes uninfected neurons resistant to the toxic effects of prion peptides .

Intracellular Trafficking

Research indicates that squalestatin alters the intracellular trafficking of neurotoxic prion peptides . Squalestatin treatment does not affect the quantity of prion peptide ingested by cells, but it does change the peptide's trafficking pathway . In squalestatin-treated cells, less prion peptide co-localizes with CTxB or caveolin-1, suggesting that the peptide is no longer present in lipid rafts . Instead, the prion peptide traffics down a classical endocytic pathway into lysosomes, avoiding the Golgi/ER . Additionally, squalestatin reduces the association between prion peptides and certain enzymes (cPLA2 and COX-1) involved in neuronal injury in prion disease .

Inhibition of Carotenoid Biosynthesis

Squalestatin acts as an inhibitor of phytoene synthase (PSY) and reduces the biosynthesis of phytoene in certain organisms . This inhibitory effect has been observed in Plasmodium falciparum, where squalestatin reduces phytoene biosynthesis and kills parasites during the intraerythrocytic cycle . Overexpression of PSY in parasites leads to increased phytoene biosynthesis and resistance to squalestatin, confirming that PSY is the primary target of the drug in the parasite .

Análisis De Reacciones Químicas

Gene Knockout Experiments

In an initial gene knockout experiment using Phoma MF5453, the neighboring genes mfr1 and mfr2 were deleted together . This resulted in the abolition of SQS1 biosynthesis and the formation of a compound with molecular formula C23H32O7 . This compound was identified as the hexaketide citrate, indicating that Mfr1 and Mfr2 act early in the pathway and that the squalestatin hexaketide synthase (SQHKS) fully reduces at C-1 .

Proposed Oxidative Pathway

The hexaketide synthase, primed by benzoyl CoA, produces the dimethylated tetraketide citrate in cooperation with hydrolase and CS proteins . Mfr1 then likely oxidizes this position stepwise, potentially to an alcohol, a ketone, and then an unsaturated ketone . Further oxidation could yield the 3,4-epoxide . Epoxidation, catalyzed by the copper-dependent oxygenase Mfm1, and rearrangement give the allylic alcohol . Acetylation of this alcohol by Mfr4 then yields a substrate for the final acylation reaction catalyzed by Mfm4 . Mfr1, Mfr2, and Mfm1 catalyze a series of seven sequential oxidations to convert polyketide citrate to a highly functionalized squalestatin precursor .

Squalestatin as an Enzyme Inhibitor

Squalestatin is known to inhibit phytoene synthase (PSY) .

Squalestatin reduces the biosynthesis of phytoene and can kill parasites during the intraerythrocytic cycle . Overexpressing PSY in parasites leads to increased phytoene biosynthesis and a squalestatin-resistant phenotype, suggesting that PSY is a primary target of squalestatin in the parasite .

Squalestatin inhibits P. falciparum in vitro growth and has a synergistic effect when combined with other drugs .

Propiedades

Número CAS |

142505-92-8 |

|---|---|

Fórmula molecular |

C25H30O13 |

Peso molecular |

538.5 g/mol |

Nombre IUPAC |

(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-4,6,7-trihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C25H30O13/c1-12(16(36-14(3)26)13(2)11-15-7-5-4-6-8-15)9-10-23-17(27)18(28)25(38-23,22(33)34)24(35,21(31)32)19(37-23)20(29)30/h4-8,13,16-19,27-28,35H,1,9-11H2,2-3H3,(H,29,30)(H,31,32)(H,33,34)/t13-,16-,17-,18-,19-,23+,24-,25+/m1/s1 |

Clave InChI |

RUIMBWGGEYKRPS-UBAHACBWSA-N |

SMILES |

CC(CC1=CC=CC=C1)C(C(=C)CCC23C(C(C(O2)(C(C(O3)C(=O)O)(C(=O)O)O)C(=O)O)O)O)OC(=O)C |

SMILES isomérico |

C[C@H](CC1=CC=CC=C1)[C@@H](C(=C)CC[C@@]23[C@@H]([C@H]([C@@](O2)([C@@]([C@H](O3)C(=O)O)(C(=O)O)O)C(=O)O)O)O)OC(=O)C |

SMILES canónico |

CC(CC1=CC=CC=C1)C(C(=C)CCC23C(C(C(O2)(C(C(O3)C(=O)O)(C(=O)O)O)C(=O)O)O)O)OC(=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Squalestatin 3; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.